molecular formula C11H23NO3 B009806 boc-Isoleucinol CAS No. 106946-74-1

boc-Isoleucinol

Cat. No.: B009806
CAS No.: 106946-74-1
M. Wt: 217.31 g/mol
InChI Key: BPLDQMXXYMKQPW-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol is a chiral compound that is widely used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which helps in stabilizing the molecule during various chemical reactions. The compound’s stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Scientific Research Applications

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol has a wide range of applications in scientific research:

Safety and Hazards

“N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The compound has a flash point of > 110 °C . Personal protective equipment such as eyeshields, faceshields, gloves, and type ABEK (EN14387) respirator filter should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyl group. One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group. The hydroxyl group can be introduced through various methods, including reduction of a corresponding ketone or aldehyde precursor .

Industrial Production Methods

Industrial production of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can yield various alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules .

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLDQMXXYMKQPW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557802
Record name tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106946-74-1
Record name tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
boc-Isoleucinol
Reactant of Route 2
Reactant of Route 2
boc-Isoleucinol
Reactant of Route 3
Reactant of Route 3
boc-Isoleucinol
Reactant of Route 4
Reactant of Route 4
boc-Isoleucinol
Reactant of Route 5
Reactant of Route 5
boc-Isoleucinol
Reactant of Route 6
Reactant of Route 6
boc-Isoleucinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.